molecular formula C28H37Cl3N4O B1264673 Cremin (TN)

Cremin (TN)

Cat. No. B1264673
M. Wt: 552 g/mol
InChI Key: OLEYCLJEDYDVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mosapramine dihydrochloride is a dibenzooxazepine.

Scientific Research Applications

1. Cancer Research Networks

  • The Cancer Research Network (CRN) is a collaboration between the National Cancer Institute and 11 nonprofit research centers, focusing on cancer research across diverse populations. This partnership emphasizes multisite collaborative research and the translation of findings into clinical practice. The CRN acts as a virtual research organization, facilitating data sharing and access to research resources (Hornbrook et al., 2005).
  • Another study highlights the challenges and strategies in constructing a consortium like the CRN, emphasizing the importance of collaboration among large health systems for cancer research. The study discusses the advantages and challenges of consortium research, providing insights into multisystem population laboratories (Wagner et al., 2005).

2. Trigeminal Neuralgia (TN)

  • A case report on idiopathic familial trigeminal neuralgia (FTN) discusses the rare occurrence of TN in families. This case study explores the potential genetic factors contributing to TN and suggests that familial cases could provide a model for investigating gene mutations related to this condition (Savica et al., 2007).
  • Research on the efficacy and safety of combined pulsed and continuous radiofrequency thermocoagulation in treating primary trigeminal neuralgia (V2/V3 TN) indicates this method can effectively relieve pain, reduce complications, and decrease recurrence rates. This study contributes to the understanding of treatment approaches for TN (Ding et al., 2018).

3. Miscellaneous Studies

  • The study "Solution structure of the cysteine‐rich domain in Fn14, a member of the tumor necrosis factor receptor superfamily" discusses the structure of Fn14, related to TNF, providing insights into receptor-ligand recognition processes important in various human diseases, including cancer (He et al., 2009).
  • "Computational science: ...Error" by Merali (2010) addresses the challenges faced by scientists in coding and software development, highlighting the importance of proper programming skills in scientific research, including those related to climate data analysis (Merali, 2010).

properties

Product Name

Cremin (TN)

Molecular Formula

C28H37Cl3N4O

Molecular Weight

552 g/mol

IUPAC Name

1'-[3-(3-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one;dihydrochloride

InChI

InChI=1S/C28H35ClN4O.2ClH/c29-23-11-12-25-22(20-23)10-9-21-6-1-2-7-24(21)32(25)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28;;/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34);2*1H

InChI Key

OLEYCLJEDYDVJS-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=C(CCC6=CC=CC=C64)C=C(C=C5)Cl.Cl.Cl

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=C(CCC6=CC=CC=C64)C=C(C=C5)Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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